molecular formula C22H13N3O5 B10908817 N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B10908817
M. Wt: 399.4 g/mol
InChI Key: DUQCKPSPGYGCTP-UHFFFAOYSA-N
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Description

N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a combination of naphthalene, benzoxazole, and nitrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper(I) for alkyne-azide cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of a nitroso or nitro derivative.

Scientific Research Applications

N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of DNA synthesis or disruption of cellular respiration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is unique due to its combination of benzoxazole and nitrofuran rings, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

Molecular Formula

C22H13N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C22H13N3O5/c26-21(19-9-10-20(29-19)25(27)28)23-16-7-8-18-17(12-16)24-22(30-18)15-6-5-13-3-1-2-4-14(13)11-15/h1-12H,(H,23,26)

InChI Key

DUQCKPSPGYGCTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-]

Origin of Product

United States

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